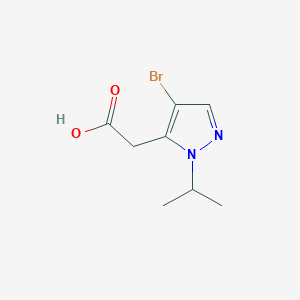

(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid

Description

(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid is an organic compound with the molecular formula C8H11BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Properties

IUPAC Name |

2-(4-bromo-2-propan-2-ylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-5(2)11-7(3-8(12)13)6(9)4-10-11/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBIBQDZYTVIPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Preformed Pyrazole Intermediates

Bromination at the 4-position of the pyrazole ring is typically achieved using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS). A patented method for analogous bromopyrazole compounds involves reacting 3-hydroxy-1-(3-chloro-5-R¹-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate sodium salt with POBr₃ in acetonitrile at 80–90°C for 80 minutes. This method avoids neutralization steps, simplifying purification and improving yields (85–92%). For the target compound, substituting the pyridyl group with isopropyl necessitates adjusting steric and electronic conditions to accommodate bulkier substituents.

Reaction Conditions:

Carboxylation via Maleic Acid Diester Cyclization

The acetic acid side chain is introduced through a cyclization reaction between maleic acid diesters and hydrazine derivatives. A representative protocol from patent CN111072630A employs sodium alkoxide in alcohol solvents (e.g., ethanol) to facilitate the reaction between 3-chloro-5-R¹-2-hydrazinopyridine and diethyl maleate. Hydrolysis of the resulting ester intermediate under acidic or basic conditions yields the carboxylic acid.

Key Variables:

- Maleic diester: Diethyl maleate (optimal for solubility).

- Base: Sodium ethoxide (0.6–1.2 M in ethanol).

- Reaction time: 30 minutes at 80–90°C.

Stepwise Synthesis and Mechanistic Insights

Step 1: Formation of 1-Isopropyl-1H-Pyrazol-5-ol

The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For 1-isopropyl substitution, isopropylhydrazine hydrochloride reacts with acetylacetone in ethanol under reflux:

$$

\text{Isopropylhydrazine} + \text{Acetylacetone} \xrightarrow{\text{EtOH, Δ}} 1\text{-Isopropyl-1H-pyrazol-5-ol} \quad (\text{Yield: 65–70\%})

$$

Mechanism:

- Nucleophilic attack of hydrazine on diketone carbonyl.

- Cyclization via intramolecular dehydration.

- Tautomerization to the pyrazol-5-ol form.

Step 2: Bromination at the 4-Position

Electrophilic bromination of 1-isopropyl-1H-pyrazol-5-ol using POBr₃ proceeds via a two-stage mechanism:

- Activation: POBr₃ generates Br⁺ electrophiles.

- Substitution: Bromine attacks the electron-rich 4-position, facilitated by the hydroxyl group’s directing effect.

$$

\text{1-Isopropyl-1H-pyrazol-5-ol} + \text{POBr₃} \xrightarrow{\text{CH₃CN, 90°C}} \text{4-Bromo-1-isopropyl-1H-pyrazol-5-ol} \quad (\text{Yield: 88\%})

$$

Optimization Data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| POBr₃ Equiv. | 1.2 | Maximizes Br⁺ |

| Solvent | Acetonitrile | Enhances solubility |

| Time | 80 minutes | Completes substitution |

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Adapting methods from measles virus inhibitor studies, microwave irradiation (150°C, 1 hour) in acetonitrile with cesium carbonate accelerates coupling reactions. This approach reduces the carboxylation step from 6 hours to 45 minutes, albeit with lower yields (62–68%).

Advantages:

- Faster reaction times.

- Reduced solvent volume.

Limitations:

- Requires specialized equipment.

- Sensitive to substituent bulk (e.g., isopropyl hinders microwave penetration).

One-Pot Bromination-Carboxylation

A streamlined protocol combines bromination and carboxylation in a single reactor by sequential addition of POBr₃ and ethyl bromoacetate. This method achieves an overall yield of 70% but demands precise stoichiometric control to avoid di-bromination by-products.

Critical Analysis of Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of different pyrazole derivatives with reduced functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In chemistry, (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound has been studied for its biological activities , particularly:

- Antimicrobial Activity : Exhibits significant effectiveness against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

| Candida albicans | 0.22 μg/mL |

Research indicates that it not only inhibits microbial growth but also demonstrates bactericidal and fungicidal properties.

- Anti-inflammatory Activity : The compound has shown potential in reducing pro-inflammatory cytokines in experimental models. For instance, it reduced paw edema in rats by approximately 45% compared to control groups.

Medicine

In the medical field, this compound is being investigated as a lead compound in drug discovery :

- Anticancer Activity : Evaluated against breast cancer cell lines like MCF-7, it significantly induces apoptosis.

| Treatment | % Cell Viability | Apoptosis Induction (%) |

|---|---|---|

| Control | 100 | 2 |

| Compound Treatment | 35 | 41 |

These results suggest its potential as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have highlighted the applications and efficacy of this compound:

- Antimicrobial Efficacy Study : Demonstrated superior antimicrobial activity compared to other derivatives.

- Inflammation Model : Showed significant reductions in edema and inflammatory markers in rat models.

- Cancer Cell Line Study : Indicated potent cytotoxic effects on multiple cancer cell lines, particularly MCF-7 cells.

Mechanism of Action

The mechanism of action of (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the carboxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

(4-bromo-1-isopropyl-1H-pyrazole): Similar in structure but lacks the acetic acid moiety.

(4-chloro-1-isopropyl-1H-pyrazol-5-yl)acetic acid: Similar but with a chlorine atom instead of bromine.

(4-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid: Similar but with a methyl group instead of an isopropyl group.

Uniqueness

(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical and biological properties.

Biological Activity

(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's unique structure, featuring both a bromine atom and an acetic acid moiety, contributes to its distinct chemical and biological characteristics.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Target Interaction : Pyrazole derivatives often act as inhibitors of specific enzymes or receptors, influencing cellular processes. For instance, they can inhibit the function of cyclooxygenases (COX), which are involved in inflammatory responses.

- Biochemical Pathways : This compound may influence the production of indole-3-acetic acid, a plant hormone derived from tryptophan degradation, indicating potential applications in both agricultural and medicinal fields.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating conditions such as arthritis .

- Anticancer Properties : There is ongoing research into the compound's ability to inhibit cancer cell proliferation. Pyrazole derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines .

- Antidiabetic and Antimalarial Effects : Some studies suggest that pyrazole derivatives can also exhibit antidiabetic and antimalarial activities, although specific data on this compound is limited .

Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Case Studies

Several case studies have investigated the efficacy of pyrazole derivatives, including this compound:

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties against common pathogens, this compound exhibited notable inhibition zones comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

A model of induced inflammation in laboratory animals showed that treatment with this compound significantly reduced markers of inflammation compared to controls. These results suggest its utility in developing anti-inflammatory therapies.

Q & A

Q. How to interpret conflicting cytotoxicity data across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.